molecular formula C6H14ClNO2 B1590614 Methyl 5-aminopentanoate hydrochloride CAS No. 29840-56-0

Methyl 5-aminopentanoate hydrochloride

Cat. No. B1590614
CAS RN: 29840-56-0
M. Wt: 167.63 g/mol
InChI Key: FAKIZCQRTPAOSH-UHFFFAOYSA-N
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Description

Methyl 5-aminopentanoate hydrochloride, also known as Methyl 5-Aminopentanoate HCl, is a chemical compound with the molecular formula C6H14ClNO2 . It has an average mass of 167.634 Da and a monoisotopic mass of 167.071304 Da . This compound is typically a solid and can range in color from white to off-white .


Molecular Structure Analysis

The systematic name for Methyl 5-aminopentanoate hydrochloride is Methyl 5-aminopentanoate hydrochloride (1:1). The SMILES representation is COC(=O)CCCCN.Cl and the standard InChI is InChI=1S/C6H13NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-5,7H2,1H3;1H .


Physical And Chemical Properties Analysis

Methyl 5-aminopentanoate hydrochloride has a melting point of 145.5-147℃. It is slightly soluble in DMSO, Ethanol, and Methanol. It should be stored in an inert atmosphere, preferably under -20°C .

Scientific Research Applications

Pharmacology

In pharmacology, this compound is an intermediate in the synthesis of various pharmaceuticals. It’s particularly useful in the development of novel drugs that target neurotransmitter systems, given its structural similarity to certain amino acid derivatives that act as neurotransmitter precursors .

Organic Synthesis

Methyl 5-aminopentanoate hydrochloride: plays a crucial role in organic synthesis. It’s employed as a building block for the construction of more complex organic compounds. Its reactivity allows for the introduction of the amino functional group into various molecular frameworks, which is a key step in the synthesis of many organic molecules .

Medicinal Chemistry

In medicinal chemistry, this compound is used as a starting material for the synthesis of a wide range of therapeutic agents. Its versatility enables the creation of compounds with potential anti-inflammatory, analgesic, and antipyretic properties. It’s also explored for its use in the design of enzyme inhibitors that can be used to treat metabolic disorders .

Analytical Chemistry

Analytically, Methyl 5-aminopentanoate hydrochloride can be used as a standard or reference compound in chromatography and mass spectrometry. It helps in the calibration of instruments and validation of analytical methods, ensuring accurate quantification and identification of substances in complex mixtures .

Industrial Applications

On an industrial scale, this compound finds applications in the synthesis of polymers and resins where the introduction of amino groups is desired. It can also be used in the production of dyes, pigments, and other materials that require specific chemical functionalities for their properties .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

methyl 5-aminopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKIZCQRTPAOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546357
Record name Methyl 5-aminopentanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-aminopentanoate hydrochloride

CAS RN

29840-56-0
Record name Methyl 5-aminopentanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-aminopentanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Aminovaleric acid (7.35 g) is dissolved in methanol (50 ml), and thereto is added dropwise thionyl chloride (4.9 ml) under ice-cooling. The reaction solution is then warmed to room temperature and stirred for 17 hours. The reaction solution is concentrated under reduced pressure. The resulting residue is suspended in diethyl ether and the precipitates are collected by filtration to give methyl 5-aminovalerate hydrochloride (9.93 g).
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Acetyl chloride (5 mL) was added into methanol (150 mL) to prepare hydrogen chloride in methanol solution, and 5-aminopentanoic acid (1 g) was added. The mixture was kept at the room temperature overnight, and evaporated to isolate methyl 5-aminopentanoate hydrochloride. A mixture of the methyl 5-aminopentanoate hydrochloride (251 mg), cinnamoic acid (74 mg), HBTU (168 mg), diisopropylethylamine (0.87 mL), and dimehylformamide (2 mL) was kept at the room temperature for 1 hour. The reaction mixture was diluted with ethyl acetate (20 mL), washed with water twice (10 mL each) followed by brine (10 mL), dried (Na2SO4), and evaporated to isolate (4-methoxycarbonyl)butyl cinnamamide (1, 100 mg). A mixture of (4-methoxycarbonyl)butyl cinnamamide (1, 100 mg), benzaldehyde phenylhydrazone (2, 113 mg), chloramine-T trihydrate (160 mg), and methanol (2 mL) were heated under refluxing for 22 hours. The reaction mixture was diluted with 50% ethyl acetate in n-hexanes (40 mL), filtered, and evaporated. The residue was purified by column chromatography (silica gel 20 g, eluent: 0 to 10% ethyl acetate gradient in hexanes) to isolate methyl 5-(1,3,5-triphenyl-4,5-dihydro-pyrazole-4-carbonyl) aminopentanoate (3, 13 mg) and methyl 5-(1,3,4-triphenyl-4,5-dihydro-pyrazole-5-carbonyl)aminopentanoate (4, 103 mg). Regiochemistry of each isomer was identified by 1H- and 13-C NMR chemical shifts of the CH adjacent to the amide carbonyl. 5-(1,3,5-Triphenyl-4,5-dihydro-pyrazole-4-carbonyl)aminopentanoic acid (5, FN1-9U) were obtained from 3 by a standard ester hydrolysis condition as shown in the preparation of FN1-2. MS: 464.9 (M+Na), 442.9 (M+H), 325.8, 297.9. 5-(1,3,4-Triphenyl-4,5-dihydro-pyrazole-5-carbonyl)aminopentanoic acid (6, FN1-9S) were obtained from 4 by a similar manner to the preparation of FN1-2. MS: 464.9 (M+Na), 442.9 (M+H), 325.8, 297.9.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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